molecular formula C12H24N2O3 B8446823 Tert-butyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate

Tert-butyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate

Cat. No.: B8446823
M. Wt: 244.33 g/mol
InChI Key: ONHXMODQXFMNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 2-(2-morpholin-4-ylethylamino)acetate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)10-13-4-5-14-6-8-16-9-7-14/h13H,4-10H2,1-3H3

InChI Key

ONHXMODQXFMNDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCCN1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The N-[[4-(cyclohexylthio)phenyl]sulfonyl]glycine, 1,1-dimethylethyl ester, from Example 5b (3.34 mmol, 1.145 g), dried 325 mesh K2CO3 (13.4 mmol, 1.84 g), N-(chloroethyl)morpholine (10 mmol, 1.86 g), and N,N-dimethyacetamide (13 mL) were combined and heated at 60° C. under an inert atmosphere for 16 hours, then an additional 4 hours at 80° C. Water (40 mL) was added, and the mixture was extracted with ethyl acetate (100 mL, then 50 mL). The combined organic phases were dried (MgSO4), filtered through a silica plug, concentrated, and subjected to chromatography (ethyl acetate:toluene 1:1), to afford N-[[4-(cyclohexylthio)phenyl]phenyl]sulphonyl]-N-[2-(4-morpholinyl)ethyl]-glycine, 1,1-dimethylethyl ester (954 mg, 57%) as an oil. The structure was verified spectroscopically. MS MH+ calcd. for C24H38N2O5S2 : 499, found: 499. Elemental anal. calc'd for C24H38N2O5S2.0.25H2O: C, 57.29; H, 7.71; N, 5.57. Found: C, 57.32; H, 8.21; N, 5.27.
Name
N-[[4-(cyclohexylthio)phenyl]sulfonyl]glycine, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 5b
Quantity
1.145 g
Type
reactant
Reaction Step Two
Name
Quantity
1.84 g
Type
reactant
Reaction Step Three
Quantity
1.86 g
Type
reactant
Reaction Step Four
Quantity
13 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

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